molecular formula C15H20N2O5 B1671639 Ethyl aspartylphenylalaninate CAS No. 22839-83-4

Ethyl aspartylphenylalaninate

Cat. No.: B1671639
CAS No.: 22839-83-4
M. Wt: 308.33 g/mol
InChI Key: SZXAXWBWWRMFNS-RYUDHWBXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl aspartylphenylalaninate is an artificial non-saccharide sweetener derived from the dipeptide aspartylphenylalanine, where the carboxyl terminus is esterified with an ethyl group instead of the more common methyl group found in aspartame. The ethyl ester modification may influence solubility, taste profile, and resistance to hydrolysis under acidic or thermal conditions, which are critical for food and beverage applications .

Properties

CAS No.

22839-83-4

Molecular Formula

C15H20N2O5

Molecular Weight

308.33 g/mol

IUPAC Name

(3S)-3-amino-4-[[(2S)-1-ethoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C15H20N2O5/c1-2-22-15(21)12(8-10-6-4-3-5-7-10)17-14(20)11(16)9-13(18)19/h3-7,11-12H,2,8-9,16H2,1H3,(H,17,20)(H,18,19)/t11-,12-/m0/s1

InChI Key

SZXAXWBWWRMFNS-RYUDHWBXSA-N

SMILES

CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)N

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)O)N

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Ethyl aspartylphenylalaninate; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The table below highlights key differences between ethyl aspartylphenylalaninate and structurally related sweeteners:

Property This compound Aspartame Neotame Ethyl L-Phenylalaninate
Molecular Formula C14H18N2O5 (inferred) C14H18N2O5 C20H30N2O5 C11H15NO2
Molecular Weight ~294.3 (inferred) 294.3 378.47 193.25
Ester Group Ethyl Methyl Methyl Ethyl
Key Modifications Ethyl ester of aspartylphenylalanine Methyl ester of aspartylphenylalanine 3,3-Dimethylbutyl group attached to amino moiety Single phenylalanine ethyl ester
Sweetness Relative to Sucrose Potentially similar to aspartame (data limited) 200× 7,000–13,000× Not a sweetener
Metabolic Pathway Likely hydrolyzed to aspartic acid, phenylalanine, and ethanol (inferred) Hydrolyzed to aspartic acid, phenylalanine, and methanol Resists hydrolysis; minimal phenylalanine release Hydrolyzed to phenylalanine and ethanol
Stability Improved resistance to hydrolysis vs. aspartame (ethyl ester’s larger size may reduce susceptibility) Degrades under heat/acidic conditions Highly stable due to steric hindrance from 3,3-dimethylbutyl group Moderate stability
Applications Sugar substitute in foods/beverages (inferred) Widely used in diet products Heat-stable applications (baking) Pharmaceutical intermediates, flavor enhancers

Key Research Findings

  • Ethyl vs. Methyl Esters : Ethyl esters generally exhibit slower hydrolysis rates than methyl esters due to increased steric hindrance, which could enhance this compound’s stability in acidic environments (e.g., soft drinks) compared to aspartame .
  • Neotame’s Superior Sweetness : Neotame’s 3,3-dimethylbutyl group blocks enzymatic cleavage, drastically increasing sweetness (7,000–13,000× sucrose) and eliminating phenylalanine release, making it safer for phenylketonuria (PKU) patients .
  • Ethyl L-Phenylalaninate : Unlike aspartyl-containing analogs, this compound lacks sweet taste due to the absence of the aspartyl moiety, which is critical for receptor binding in sweeteners .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl aspartylphenylalaninate
Reactant of Route 2
Reactant of Route 2
Ethyl aspartylphenylalaninate

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